molecular formula C18H24N6O B2370994 cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021253-61-1

cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2370994
CAS RN: 1021253-61-1
M. Wt: 340.431
InChI Key: GKJUOGOSFKIIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a complex organic compound. It has a molecular formula of C22H28N6O and an average mass of 392.497 Da .


Synthesis Analysis

The synthesis of such compounds often involves the design and creation of a library of substituted derivatives . These derivatives are then screened for their in vitro cytotoxic activity against various cell lines .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a piperazine ring, a phenyl group, and a tetrazole ring . The presence of these groups contributes to the compound’s unique properties.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. Some related compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 586.2±50.0 °C at 760 mmHg, and a flash point of 308.3±30.1 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Synthesis of Novel Compounds

A study by Sañudo et al. (2006) describes the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing the chemical versatility of similar compounds in creating new classes of pseudopeptidic triazines. This process demonstrates the compound's utility in generating new molecular structures that could have various applications, including therapeutic agents (Sañudo et al., 2006).

Potential Therapeutic Agents

Hassan et al. (2018) explored synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease. This research indicates the potential for compounds with similar structural features to cyclopentyl derivatives in developing treatments for neurological conditions (Hassan et al., 2018).

Anticancer and Antituberculosis Activities

Mallikarjuna et al. (2014) synthesized derivatives of cyclopentyl compounds and evaluated their anticancer and antituberculosis activities. The research found significant activity in some of the synthesized compounds, suggesting the potential of cyclopentyl derivatives in combating these diseases (Mallikarjuna et al., 2014).

Antimicrobial Properties

A series of novel triazole analogues of piperazine, including structures similar to the query compound, were synthesized and evaluated for their antibacterial activity. This study highlights the compound's potential in contributing to the development of new antimicrobial agents (Nagaraj et al., 2018).

Exploring Chemical Reactions

Tamaru et al. (1997) discussed aminocarbonylation reactions involving cyclic dienophiles, showcasing the compound's role in facilitating diverse chemical reactions to produce a variety of molecular structures (Tamaru & Kimura, 1997).

properties

IUPAC Name

cyclopentyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c25-18(15-6-4-5-7-15)23-12-10-22(11-13-23)14-17-19-20-21-24(17)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJUOGOSFKIIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.